molecular formula C14H15NO5 B5449187 tetrahydro-2-furanylmethyl 3-(3-nitrophenyl)acrylate

tetrahydro-2-furanylmethyl 3-(3-nitrophenyl)acrylate

Cat. No.: B5449187
M. Wt: 277.27 g/mol
InChI Key: OPZNMJNEAWBGBY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tetrahydro-2-furanylmethyl 3-(3-nitrophenyl)acrylate” is an ester derived from an acrylate (a derivative of acrylic acid) and a tetrahydrofuran . The 3-(3-nitrophenyl) part suggests the presence of a nitro group (-NO2) on a phenyl ring .


Molecular Structure Analysis

The molecular structure would include a five-membered tetrahydrofuran ring, a phenyl ring with a nitro group, and an acrylate ester group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group, the nitro group, and the tetrahydrofuran ring. The nitro group is electron-withdrawing, which could make the phenyl ring less reactive in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its polarity, the presence of hydrogen bonding, and the stability of the tetrahydrofuran ring .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “tetrahydro-2-furanylmethyl 3-(3-nitrophenyl)acrylate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like materials science or medicinal chemistry .

Properties

IUPAC Name

oxolan-2-ylmethyl (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-14(20-10-13-5-2-8-19-13)7-6-11-3-1-4-12(9-11)15(17)18/h1,3-4,6-7,9,13H,2,5,8,10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNMJNEAWBGBY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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